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Compound of Interest |

2-Amino-1-(2,4-
Compound Name: difluorophenyl)ethanone

hydrochloride

Cat. No.: B113019

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2,4-
Difluorophenacylamine hydrochloride (CAS No: 786719-60-6). The document details the
expected analytical data and methodologies for its characterization, based on established
principles of organic spectroscopy and analysis of analogous structures, due to the limited
availability of specific experimental data in public databases.

Chemical Structure and Properties

2,4-Difluorophenacylamine hydrochloride is the hydrochloride salt of an alpha-amino ketone.
The structure consists of a 2,4-difluorinated benzene ring attached to a carbonyl group, which
is adjacent to a methylene group bearing a primary amine. The amine is protonated to form the
hydrochloride salt.
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Identifier Value

2-amino-1-(2,4-difluorophenyl)ethan-1-one

UPAC Name hydrochloride
CAS Number 786719-60-6
Molecular Formula CsHsCIF2NO
Molecular Weight 207.61 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from key spectroscopic
techniques for the structural confirmation of 2,4-Difluorophenacylamine hydrochloride.

'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

Predicted data in DMSO-des at 400 MHz.

: : Coupling
Chemical Shift . . .
Multiplicity Integration Constants (J, Assignment

(6, ppm)
Hz)

~8.30 broad s 3H - -NHs*

~7.95 td 1H J=8.8,64Hz Ar-H (H6)
J=9.2,92,24

~7.50 ddd 1H Ar-H (H5)
Hz

~7.30 td 1H J=8.8,2.4Hz Ar-H (H3)

~4.80 S 2H - -CHz-

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectroscopy
Predicted data in DMSO-de at 100 MHz.
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Multiplicity (due to C-F

Chemical Shift (6, ppm) _ Assignment
coupling)

~192.0 d,J=4Hz C=0

~165.0 dd, J = 255, 12 Hz C-F (C2)

~162.5 dd, J = 255, 12 Hz C-F (C4)

~132.5 dd, J=10,3 Hz Ar-C (C6)

~122.0 dd,J=14,4 Hz Ar-C (C1)

~112.5 dd, J =22, 4 Hz Ar-C (C5)

~105.0 t,J =26 Hz Ar-C (C3)

~45.0 S -CH2-

ETIR (Fourier-Transform Infrared) Spectroscopy

Wave Number (cm~?) Intensity Assignment
3200-2800 Strong, Broad N-H stretch (Ammonium salt)
~1680 Strong C=0 stretch (Ketone)
~1615, 1500 Medium-Strong C=C stretch (Aromatic ring)
~1270 Strong C-F stretch
~1140 Strong C-F stretch
Mass Spectrometry (MS)
Technique m/z Value Assignment
ESI+ 172.05 [M+H]* (protonated free base)
ESI+ 155.05 [M+H - NHs]*
ESI+ 141.02 [C7H4F20]*
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Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
o Accurately weigh 5-10 mg of 2,4-Difluorophenacylamine hydrochloride.

» Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-
de) in a clean, dry vial.

o Transfer the solution into a 5 mm NMR tube.
Instrument Parameters (for a 400 MHz spectrometer):
e 1HNMR:

o Pulse Program: Standard single pulse (zg30)

o Spectral Width: -2 to 12 ppm

o Acquisition Time: ~4 seconds

o Relaxation Delay: 2 seconds

o Number of Scans: 16

o BC NMR:

o

Pulse Program: Proton-decoupled single pulse (zgpg30)

[¢]

Spectral Width: -10 to 220 ppm

[¢]

Acquisition Time: ~1.5 seconds

[e]

Relaxation Delay: 2 seconds
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o Number of Scans: 1024
Data Processing:
o Apply Fourier transformation to the raw Free Induction Decay (FID) data.
o Perform phase and baseline corrections.

o Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for *H and 39.52
ppm for 13C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid 2,4-Difluorophenacylamine hydrochloride sample directly
onto the ATR crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

Spectral Range: 4000-400 cm~1

Resolution: 4 cm—!

Number of Scans: 16

A background spectrum should be collected prior to the sample scan.

Mass Spectrometry (MS)

Sample Preparation (Electrospray lonization - ESI):

o Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol
or acetonitrile/water.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» A small amount of formic acid can be added to promote protonation if analyzing the free
base.

Instrument Parameters (for a Quadrupole Time-of-Flight - QTOF instrument):
 lonization Mode: ESI Positive

o Capillary Voltage: 3.5 kV

o Sampling Cone Voltage: 30 V

e Source Temperature: 120 °C

¢ Desolvation Temperature: 350 °C

e Mass Range: 50-500 m/z

Visualizations

The following diagrams illustrate the logical workflow and structural relationships in the
elucidation of 2,4-Difluorophenacylamine hydrochloride.

Spectroscopic Analysis
Functional Groups

<« NMR ) & Proton/Carbon
(1H’ 13C) chviroRment

Sample Data Interpretation
Vibratit_)nal Modes
‘ N ) [ )@

Molecular Weight

Mass Spec & Fragmentation
(ESI-QTOF)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b113019?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Experimental workflow for structural elucidation.
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Caption: Logical relationships in the spectral data interpretation.

 To cite this document: BenchChem. [Structural Elucidation of 2,4-Difluorophenacylamine
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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structural-elucidation]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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